molecular formula C10H9NO2 B15097005 Ethanone, 2-amino-1-(2-benzofuranyl)-

Ethanone, 2-amino-1-(2-benzofuranyl)-

Cat. No.: B15097005
M. Wt: 175.18 g/mol
InChI Key: OKKOWWUDIMCHMJ-UHFFFAOYSA-N
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Description

Ethanone, 2-amino-1-(2-benzofuranyl)- is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-benzofuranyl ethanone with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-amino-1-(2-benzofuranyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethanone, 2-amino-1-(2-benzofuranyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 2-amino-1-(2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of certain cellular processes. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: Ethanone, 2-amino-1-(2-benzofuranyl)- is unique due to the presence of the amino group at the 2-position, which imparts distinct chemical and biological properties. This differentiates it from other benzofuran derivatives and makes it a valuable compound for various applications .

Biological Activity

Ethanone, 2-amino-1-(2-benzofuranyl)- is a benzofuran derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanone, 2-amino-1-(2-benzofuranyl)- possesses a molecular formula of C12H11NOC_{12}H_{11}NO and a molecular weight of approximately 177.20 g/mol. The compound features an amino group and a hydroxyl group, contributing to its unique chemical reactivity and biological interactions. Its structure allows it to engage in various functional interactions, making it a subject of interest in both synthetic chemistry and pharmacological research .

Antitumor Properties

Research indicates that Ethanone, 2-amino-1-(2-benzofuranyl)- exhibits significant antitumor activity. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology. For instance, certain derivatives demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Antitumor Activity of Ethanone Derivatives

Compound DerivativeCell Line TestedIC50 (µM)Mechanism of Action
Derivative AA5490.05Induction of apoptosis
Derivative BMCF-70.09Cell cycle arrest
Derivative CHeLa0.06Inhibition of DNA synthesis

Antibacterial Activity

Ethanone, 2-amino-1-(2-benzofuranyl)- has also been studied for its antibacterial properties. In vitro evaluations revealed that various derivatives exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 μg/mL, indicating potent antibacterial effects .

Table 2: Antibacterial Activity of Ethanone Derivatives

Compound DerivativePathogen TestedMIC (µg/mL)MBC (µg/mL)
Derivative DStaphylococcus aureus0.220.25
Derivative EEscherichia coli0.300.35

The biological activities of Ethanone, 2-amino-1-(2-benzofuranyl)- are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
  • Receptor Interaction : It modulates the activity of cellular receptors that play critical roles in cell signaling pathways.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling mechanisms.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of Ethanone derivatives against human cancer cell lines demonstrated that specific modifications to the benzofuran structure significantly enhanced antiproliferative activity. For example, derivatives with methoxy substitutions exhibited up to a tenfold increase in potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

In another study focusing on the antimicrobial properties of Ethanone derivatives, researchers found that certain compounds not only inhibited bacterial growth but also displayed significant antibiofilm activity against Staphylococcus epidermidis. The results indicated a synergistic effect when combined with conventional antibiotics like Ciprofloxacin .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-amino-1-(1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H9NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6,11H2

InChI Key

OKKOWWUDIMCHMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CN

Origin of Product

United States

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